molecular formula C8H10N2O2 B13008792 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde

Cat. No.: B13008792
M. Wt: 166.18 g/mol
InChI Key: NZKLSKMPDHHGDG-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde is a heterocyclic compound featuring a fused pyrazole-oxazine scaffold with a methyl group at the 6-position and an aldehyde substituent at the 3-position. This structure confers unique physicochemical properties, including moderate polarity (molecular weight: 152.15 g/mol) and reactivity due to the aldehyde group .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde

InChI

InChI=1S/C8H10N2O2/c1-6-3-10-8(12-5-6)7(4-11)2-9-10/h2,4,6H,3,5H2,1H3

InChI Key

NZKLSKMPDHHGDG-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(C=N2)C=O)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(a) 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

  • Key Differences :
    • Substituents: Two methyl groups at the 6-position vs. one methyl group in the target compound.
    • Functional Group: Carboxylic acid at the 2-position vs. aldehyde at the 3-position.
  • The dual methyl groups may enhance steric hindrance, affecting binding to biological targets .

(b) 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde

  • Key Difference : Aldehyde group at the 2-position vs. 3-position.
  • Impact :
    • Positional isomerism can alter electronic distribution and reactivity. For instance, the 2-carbaldehyde may exhibit different nucleophilic attack patterns in synthesis .

(c) N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

  • Key Differences :
    • Functional Group: Carboxamide with a fluorophenylmethyl group vs. aldehyde.
  • Impact: The fluorophenyl group enhances lipophilicity (clogP ~2.5) and metabolic stability due to fluorine’s electron-withdrawing effects.

Pharmacologically Active Analogs

(a) GDC-2394 (NLRP3 Inhibitor)

  • Structure: Features a sulfonamide group at the 3-position and a methylamino substituent at the 6-position.
  • Key Findings: Demonstrated potent NLRP3 inhibition (IC₅₀ < 10 nM) but caused renal toxicity in preclinical studies due to low solubility and precipitation. Solubility was improved by introducing basic amines (e.g., methylamino), reducing toxicity .
  • Comparison :
    • The aldehyde in the target compound lacks the sulfonamide’s hydrogen-bonding capacity, likely reducing NLRP3 affinity.
    • The methyl group at the 6-position in both compounds suggests a shared role in modulating ring conformation.

(b) Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

  • Key Differences : Ethyl ester at the 2-position vs. aldehyde.
  • Impact :
    • Esters often serve as prodrugs, hydrolyzing in vivo to active carboxylic acids. The aldehyde, however, may undergo oxidation or Schiff base formation .

Biological Activity

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde (CAS No. 1706438-18-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[5,1-b][1,3]oxazine core structure with a methyl group and an aldehyde functional group, contributing to its unique chemical reactivity and biological potential.

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine compounds exhibit significant antimicrobial activity. A study on related compounds demonstrated their efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Inhibition of Necroptosis

One notable biological activity of related compounds is the inhibition of receptor-interacting protein kinase 1 (RIPK1), which is crucial in the necroptotic pathway. This inhibition suggests potential therapeutic applications in inflammatory diseases where necroptosis plays a role. The specific effects of this compound on RIPK1 have not been extensively documented but warrant further investigation based on structural similarities with known inhibitors.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
  • Cellular Interaction : The aldehyde group can participate in nucleophilic attacks on cellular macromolecules, leading to altered cellular functions.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against these pathogens.

Compound NameMIC (µg/mL)Target Pathogen
Compound A32Staphylococcus aureus
Compound B64Escherichia coli

Study on RIPK1 Inhibition

A recent investigation into the biological activity of related pyrazolo compounds revealed that certain derivatives effectively inhibited RIPK1 activity. This inhibition correlated with reduced inflammatory responses in cellular models.

Compound NameRIPK1 Inhibition (%)Inflammatory Response
Derivative X75Decreased TNF-alpha
Derivative Y60Reduced IL-6

Q & A

Basic: What are the optimal synthetic routes for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of pyrazole precursors with oxazine-forming reagents. For example, sodium hydride in dry tetrahydrofuran (THF) is used to deprotonate intermediates, followed by nucleophilic substitution with chloroacetic acid derivatives to form the oxazine ring . Optimization includes:

  • Solvent Selection : THF ensures solubility and reactivity of intermediates.
  • Reaction Time : Extended stirring (e.g., 10 hours) improves yield by ensuring complete cyclization.
  • Purification : Ethanol recrystallization removes unreacted starting materials .
    Advanced optimization may employ Design of Experiments (DoE) to evaluate temperature, stoichiometry, and catalyst effects.

Basic: Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at δ ~1.5–2.0 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
  • HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]+) and purity (>95% by area under the curve) .
  • High-Resolution Mass Spectrometry (HRMS) resolves isotopic patterns for unambiguous structural confirmation.

Advanced: How do computational models predict the pharmacokinetic properties of this compound, and what parameters are compared to reference drugs?

Methodological Answer:
In Silico Tools : SwissADME predicts:

  • Lipophilicity (LogP) : Compared to celecoxib (LogP ~3.5), this compound’s LogP may indicate blood-brain barrier permeability .
  • Solubility (LogS) : Values <−4 suggest poor aqueous solubility, necessitating formulation adjustments.
  • Drug-Likeness : Compliance with Lipinski’s Rule of Five (e.g., molecular weight <500 Da, hydrogen bond donors <5) is assessed .
    Molecular Dynamics Simulations model binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).

Advanced: What strategies address low yields in the cyclization step during synthesis?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Solutions include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves energy efficiency .
  • Solvent-Free Conditions : Minimizes side reactions in green chemistry approaches .
  • Intermediate Trapping : Use of protecting groups (e.g., tert-butoxycarbonyl) stabilizes reactive intermediates .

Advanced: How does modifying the carbaldehyde group affect biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivatization : The aldehyde group can be converted to hydrazones, oximes, or Schiff bases to enhance target binding. For example:
    • Hydrazone Derivatives : Improved solubility via polar group introduction .
    • Oxime Ethers : Increased metabolic stability by blocking aldehyde oxidation .
  • In Vitro Assays : IC50 values against enzymes (e.g., COX-2) are compared to evaluate potency .
  • Molecular Docking : Predicts interactions between modified derivatives and active sites (e.g., hydrogen bonding with Thr513 in COX-2) .

Basic: What are the solubility and stability profiles of this compound under various conditions?

Methodological Answer:

  • Solubility : Poor in water due to high lipophilicity; soluble in DMSO or ethanol. Quantified via shake-flask method .
  • Stability :
    • pH Sensitivity : Degrades in acidic conditions (pH <3) via oxazine ring opening.
    • Thermal Stability : Stable up to 150°C (TGA data) but decomposes at higher temperatures .
    • Light Sensitivity : Store in amber vials to prevent photodegradation of the carbaldehyde group .

Advanced: How to design experiments to test biological activity against specific therapeutic targets?

Methodological Answer:

  • Target Selection : Prioritize targets (e.g., kinases, GPCRs) based on structural similarity to known inhibitors.
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) .
    • Cell Viability : MTT assays in cancer cell lines (e.g., MCF-7 for breast cancer) .
  • Controls : Include celecoxib or indomethacin as positive controls for anti-inflammatory activity .
  • Dose-Response Curves : Generate IC50 values using 8–12 concentration points (logarithmic scale) .

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